PI4KIIIbeta-IN-10

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

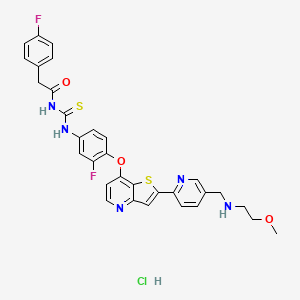

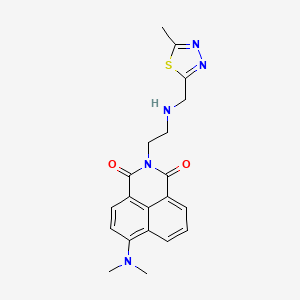

PI4KIIIbeta-IN-10 is a potent inhibitor of PI4KIIIβ with an IC50 of 3.6 nM . It also exhibits weak inhibition of PI3KC2γ, PI3Kα, and PI4KIIIα, and less than 20% inhibition at concentrations up to 20 µM for PI4K2α, PI4K2β, and PI3Kβ .

Synthesis Analysis

The synthesis and characterization of fluorosulfate covalent inhibitors of the lipid kinase PI4KIIIβ have been described . The conserved lysine residue located within the ATP binding site was targeted, and optimized compounds based upon reversible inhibitors with good activity and physicochemical profile showed strong reversible interactions and slow onset times for the covalent inhibition .Molecular Structure Analysis

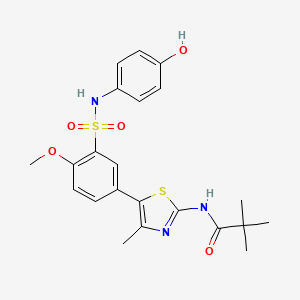

The molecular formula of PI4KIIIbeta-IN-10 is C22H25N3O5S2 . The exact mass is 475.12 and the molecular weight is 475.578 .Chemical Reactions Analysis

The synthesis and characterization of fluorosulfate covalent inhibitors of the lipid kinase PI4KIIIβ is described . The conserved lysine residue located within the ATP binding site was targeted, and optimized compounds based upon reversible inhibitors with good activity and physicochemical profile showed strong reversible interactions and slow onset times for the covalent inhibition .Scientific Research Applications

Regulation of Vesicular Transport : PI4KIIIbeta plays a crucial role in the structure and function of the Golgi complex, a key component of the cell's transport and delivery system. Protein kinase D (PKD) phosphorylates PI4KIIIbeta, enhancing its lipid kinase activity and influencing the transport of proteins to the plasma membrane (Hausser et al., 2005).

Distribution in Tissues and Cells : PI4KIIIbeta's mRNA shows a wide distribution in various tissues, indicating its broad role in cellular functions. In the brain, it is highly expressed in the gray matter and in neurons of the olfactory bulb and hippocampus, as well as in glia (Zólyomi et al., 2000).

Role in Phosphatidylinositol 4-Phosphate Generation : PI4KIIIbeta, along with other enzymes, regulates the generation of phosphatidylinositol 4-phosphate in various cellular compartments. Its activity influences the plasma membrane and the Golgi apparatus, impacting cell signaling and transport (Balla et al., 2005).

Insulin Resistance and Diabetes : Variants in genes associated with the PI4KIIIbeta pathway have been implicated in insulin resistance and type 2 diabetes. Genetic polymorphisms in related genes like RAPGEF1 have shown significant associations with these conditions (Hong et al., 2009).

Development of Drug-Resistant Alleles : Research into creating drug-resistant alleles of type-III phosphatidylinositol 4-kinases, including PI4KIIIbeta, has implications for the development of new drugs targeting specific subtypes of these enzymes. This research is significant for understanding diseases where PI4KIIIbeta plays a role (Balla et al., 2008).

Mechanism of Action

properties

IUPAC Name |

N-[5-[3-[(4-hydroxyphenyl)sulfamoyl]-4-methoxyphenyl]-4-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O5S2/c1-13-19(31-21(23-13)24-20(27)22(2,3)4)14-6-11-17(30-5)18(12-14)32(28,29)25-15-7-9-16(26)10-8-15/h6-12,25-26H,1-5H3,(H,23,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLUYFBRIGUAKBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C(C)(C)C)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501022543 |

Source

|

| Record name | PI4KIIIbeta-IN-10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501022543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PI4KIIIbeta-IN-10 | |

CAS RN |

1881233-39-1 |

Source

|

| Record name | PI4KIIIbeta-IN-10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501022543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.